o-Toluoyl chloride
Overview
Description
o-Toluoyl chloride: 2-methylbenzoyl chloride , is an organic compound with the molecular formula C₈H₇ClO. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
o-Toluoyl chloride can be synthesized through several methods, including:
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Chlorination of o-Toluic Acid: : This is the most common method, where o-toluic acid is treated with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under reflux conditions. The reaction typically proceeds as follows:
C₈H₇COOH+SOCl₂→C₈H₇COCl+SO₂+HCl
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Direct Chlorination: : Another method involves the direct chlorination of o-xylene in the presence of a catalyst such as ferric chloride (FeCl₃). This method is less common due to the formation of multiple chlorinated products .
Industrial Production Methods
In industrial settings, the chlorination of o-toluic acid using thionyl chloride is preferred due to its high yield and relatively simple reaction setup. The process involves heating o-toluic acid with thionyl chloride in a solvent such as dichloromethane, followed by distillation to purify the product .
Chemical Reactions Analysis
Types of Reactions
o-Toluoyl chloride undergoes several types of chemical reactions, including:
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Nucleophilic Substitution: : This is the most common reaction, where the chlorine atom is replaced by a nucleophile. For example, reaction with ammonia (NH₃) yields o-toluamide:
C₈H₇COCl+NH₃→C₈H₇CONH₂+HCl
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Hydrolysis: : In the presence of water, this compound hydrolyzes to form o-toluic acid:
C₈H₇COCl+H₂O→C₈H₇COOH+HCl
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Reduction: : Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄), resulting in the formation of o-tolualdehyde .
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for chlorination of o-toluic acid.
Ammonia (NH₃): For nucleophilic substitution to form amides.
Water (H₂O): For hydrolysis reactions.
Lithium Aluminum Hydride (LiAlH₄): For reduction reactions.
Major Products Formed
o-Toluamide: Formed from nucleophilic substitution with ammonia.
o-Toluic Acid: Formed from hydrolysis.
o-Tolualdehyde: Formed from reduction.
Scientific Research Applications
o-Toluoyl chloride is utilized in various scientific research applications, including:
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Organic Synthesis: : It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. For instance, it is used in the preparation of quinolinone compounds, which are studied for their potential as antiviral agents .
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Material Science: : It is employed in the synthesis of hydrophobic functionalized materials, such as metal-organic frameworks (MOFs), which have applications in catalysis and adsorption processes .
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Biological Studies: : this compound derivatives are investigated for their biological activities, including anti-inflammatory and antimicrobial properties .
Mechanism of Action
The mechanism of action of o-toluoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives, which can then participate in various biochemical pathways. For example, in the synthesis of pharmaceuticals, the acyl group can modify the activity of the target molecule by altering its binding affinity to biological receptors .
Comparison with Similar Compounds
Similar Compounds
p-Toluoyl Chloride:
m-Toluoyl Chloride:
Benzoyl Chloride: Lacks the methyl group, making it less sterically hindered and slightly more reactive in nucleophilic substitution reactions.
Uniqueness of o-Toluoyl Chloride
This compound is unique due to the presence of the methyl group in the ortho position, which influences its reactivity and the steric effects in its chemical reactions. This positional difference can lead to variations in the physical properties and reactivity compared to its meta and para isomers .
Properties
IUPAC Name |
2-methylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZXFICWCMCQPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061314 | |
Record name | Benzoyl chloride, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933-88-0, 37808-28-9 | |
Record name | 2-Methylbenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylbenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylbenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037808289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyl chloride, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl chloride, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-toluoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.067 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methylbenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.777 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLBENZOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9YKN18E7R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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